molecular formula C19H25ClN2O2S2 B4283202 1-(4-tert-butylbenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine

1-(4-tert-butylbenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine

Cat. No. B4283202
M. Wt: 413.0 g/mol
InChI Key: AEVLUQTZLHAIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-butylbenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine, also known as TCS 401, is a novel compound that has attracted significant interest in the scientific research community due to its potential therapeutic applications. The compound was first synthesized in the early 2000s and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine 401 is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cell proliferation. 1-(4-tert-butylbenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine 401 has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation. It has also been shown to inhibit the activation of mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
1-(4-tert-butylbenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine 401 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. In addition, 1-(4-tert-butylbenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine 401 has been shown to have a protective effect on liver cells and reduce liver damage in animal models of liver disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(4-tert-butylbenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine 401 is its high potency and specificity for its target molecules. This makes it a useful tool for studying the role of specific signaling pathways in disease processes. However, one limitation of 1-(4-tert-butylbenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine 401 is its relatively short half-life in the body, which may limit its usefulness as a therapeutic agent.

Future Directions

There are several future directions for research on 1-(4-tert-butylbenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine 401. One area of interest is the development of more potent and selective analogs of 1-(4-tert-butylbenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine 401 for use as therapeutic agents. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of 1-(4-tert-butylbenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine 401 in animal models and humans. Finally, further research is needed to fully understand the mechanism of action of 1-(4-tert-butylbenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine 401 and its potential applications in various diseases.
Conclusion:
In conclusion, 1-(4-tert-butylbenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine 401 is a novel compound that has attracted significant interest in the scientific research community due to its potential therapeutic applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further research is needed to fully understand the potential applications of 1-(4-tert-butylbenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine 401 in various diseases.

Scientific Research Applications

1-(4-tert-butylbenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine 401 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities. In particular, 1-(4-tert-butylbenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine 401 has been shown to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV). It has also been studied for its potential use in the treatment of rheumatoid arthritis and other inflammatory diseases.

properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-(5-chlorothiophen-2-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O2S2/c1-19(2,3)16-6-4-15(5-7-16)14-21-10-12-22(13-11-21)26(23,24)18-9-8-17(20)25-18/h4-9H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVLUQTZLHAIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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